molecular formula C10H20N2O3 B3416976 trans-4-Amino-1-boc-3-hydroxypiperidine CAS No. 1007596-95-3

trans-4-Amino-1-boc-3-hydroxypiperidine

Cat. No.: B3416976
CAS No.: 1007596-95-3
M. Wt: 216.28 g/mol
InChI Key: KREUZCYJWPQPJX-HTQZYQBOSA-N
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Description

trans-4-Amino-1-boc-3-hydroxypiperidine: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used as building blocks in the synthesis of various drugs due to their versatile chemical properties . This compound, specifically, is used as an intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Trans-4-Amino-1-boc-3-hydroxypiperidine primarily targets enzymes and receptors involved in neurotransmission and cellular signaling. Its structure suggests potential interactions with GABA (gamma-aminobutyric acid) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by binding to the active sites of GABA receptors, enhancing their inhibitory effects. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is similar to that of other GABAergic agents, which are used to treat conditions like anxiety and epilepsy.

Biochemical Pathways

This compound affects the GABAergic pathway, which is crucial for maintaining the balance between neuronal excitation and inhibition. By enhancing GABA receptor activity, the compound modulates downstream signaling pathways that control neurotransmitter release, synaptic plasticity, and neuronal survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed in the gastrointestinal tract, distributed widely across tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility, stability, and the presence of metabolic enzymes .

Result of Action

At the molecular level, the compound’s action results in increased GABAergic activity, leading to enhanced inhibitory neurotransmission. This can manifest as reduced anxiety, decreased seizure activity, and overall calming effects on the nervous system. At the cellular level, the compound promotes neuronal stability and reduces excitotoxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, acidic or basic conditions may affect its solubility and stability, while high temperatures could lead to degradation. Additionally, interactions with other drugs or dietary components could alter its pharmacokinetic profile and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine typically involves the protection of the amino group and the hydroxyl group on the piperidine ring. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-4-Amino-1-boc-3-hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: trans-4-Amino-1-boc-3-hydroxypiperidine is unique due to its specific substitution pattern on the piperidine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals where precise functional group placement is crucial .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444033
Record name TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007596-95-3, 443955-98-4
Record name 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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